molecular formula C21H22N2O4S B2386016 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 941947-84-8

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No. B2386016
CAS RN: 941947-84-8
M. Wt: 398.48
InChI Key: ONDCQGFVBSAMOT-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzofuran skeleton, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . It also contains an ethoxybenzothiazole group, which is a benzene ring fused with a thiazole ring and an ethoxy group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,3-dihydrobenzofuran skeleton confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-25-14-8-9-15-17(10-14)28-20(22-15)23-18(24)12-26-16-7-5-6-13-11-21(2,3)27-19(13)16/h5-10H,4,11-12H2,1-3H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDCQGFVBSAMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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